BMT-090605 Exhibits 5.5-Fold Higher AAK1 Inhibitory Potency Than LP-935509
BMT-090605 demonstrates substantially greater enzymatic potency against AAK1 compared to the widely studied comparator LP-935509. In standardized in vitro kinase assays, BMT-090605 exhibits an IC50 of 0.6 nM, while LP-935509 shows an IC50 of 3.3 nM under comparable assay conditions [1][2]. This 5.5-fold difference in potency may translate to lower effective concentrations in cellular and in vivo models, a consideration for experimental design and dose-ranging studies.
| Evidence Dimension | AAK1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.6 nM |
| Comparator Or Baseline | LP-935509: IC50 = 3.3 nM |
| Quantified Difference | 5.5-fold higher potency |
| Conditions | In vitro kinase inhibition assay; compound concentration series |
Why This Matters
Higher potency enables lower compound consumption per experiment and may reduce off-target effects at efficacious concentrations.
- [1] Kostich W, et al. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain. J Pharmacol Exp Ther. 2016 Sep;358(3):371-86. View Source
- [2] TargetMol. LP-935509 Product Page. CAS 1454555-29-3. View Source
